molecular formula C15H15N5O4 B2364749 N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775471-66-3

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2364749
CAS No.: 1775471-66-3
M. Wt: 329.316
InChI Key: WILSTUYZDLMPNH-UHFFFAOYSA-N
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Description

Triazolo pyrazine derivatives are a class of compounds that have been studied for their potential pharmacological properties . They are part of a larger group of compounds known as nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as X-ray crystallographic analysis . Triazole compounds, which are part of the larger triazolo pyrazine family, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, the oxidation or nitration of certain compounds can lead to the formation of a stable aromatic radical .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques, including melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Biological Activity

  • A study explored the synthesis of triazolo[1,5-a]pyrazine derivatives and predicted their biological activities, highlighting their potential as slightly toxic substances with antineurotic activity, possibly useful for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Applications

  • A research focused on synthesizing piperazine and triazolo-pyrazine derivatives, including antimicrobial evaluation against various bacterial and fungal strains, showing promising results in developing more potent antimicrobials (Patil et al., 2021).

Chemical Structure Analysis

  • A study on the cyclocondensation of triazolo[1,5-a]pyrimidine provided insights into the structural determination of the compounds, contributing to a deeper understanding of their chemical properties (Desenko et al., 1998).

Anti-Inflammatory Applications

  • Research on pyrazole derivatives, closely related to triazolo[1,5-a]pyrazines, indicated significant anti-inflammatory activity, suggesting similar potential in triazolo[1,5-a]pyrazine derivatives (El‐Hawash & El-Mallah, 1998).

Crystal Structure and Molecular Analysis

  • An investigation into the crystal structure of related compounds helped in understanding the molecular interactions and stability of triazolo[1,5-a]pyrazine derivatives, which is crucial for their application in scientific research (Prabhuswamy et al., 2016).

Cardiovascular Research

  • A study synthesized 1,2,4-triazolo[1,5-a]pyrimidines, showing their potential as cardiovascular agents with coronary vasodilating and antihypertensive activities, indicating a similar research path for triazolo[1,5-a]pyrazine derivatives (Sato et al., 1980).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely and are typically determined through extensive testing. It’s important to note that while some compounds may have beneficial properties, they may also have potential toxicity .

Future Directions

The future research directions in this field could involve the development of new compounds with improved antibacterial activity, as well as further investigation into the structure-activity relationship of these compounds .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-8-7-20-13(15(22)16-8)12(18-19-20)14(21)17-9-4-5-10(23-2)11(6-9)24-3/h4-7H,1-3H3,(H,16,22)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILSTUYZDLMPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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